1-[(1E)-1-methoxyimino-2,3-dihydroinden-5-yl]-2-pyridin-4-ylethane-1,2-dione
Description
Properties
Molecular Formula |
C17H14N2O3 |
|---|---|
Molecular Weight |
294.30 g/mol |
IUPAC Name |
1-[(1E)-1-methoxyimino-2,3-dihydroinden-5-yl]-2-pyridin-4-ylethane-1,2-dione |
InChI |
InChI=1S/C17H14N2O3/c1-22-19-15-5-3-12-10-13(2-4-14(12)15)17(21)16(20)11-6-8-18-9-7-11/h2,4,6-10H,3,5H2,1H3/b19-15+ |
InChI Key |
GUPVAYODPWPSIM-XDJHFCHBSA-N |
Isomeric SMILES |
CO/N=C/1\CCC2=C1C=CC(=C2)C(=O)C(=O)C3=CC=NC=C3 |
Canonical SMILES |
CON=C1CCC2=C1C=CC(=C2)C(=O)C(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Biological Activity
1-[(1E)-1-methoxyimino-2,3-dihydroinden-5-yl]-2-pyridin-4-ylethane-1,2-dione, also known by its CAS number 405554-64-5, is a compound of increasing interest in biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell lines, and potential therapeutic uses.
The compound has the following chemical properties:
- Molecular Formula : C17H18N2O3
- Molecular Weight : 298.336 g/mol
- CAS Number : 405554-64-5
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
- Cellular Signaling Modulation : It can modulate signaling pathways that regulate cell proliferation and apoptosis.
- Antioxidant Activity : The presence of functional groups in its structure suggests potential antiradical properties.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 Value (µM) | Notes |
|---|---|---|
| MCF-7 (Breast Cancer) | 19.3 | Moderate activity observed |
| MDA-MB-468 (Triple-Negative Breast Cancer) | 6.57 | Higher potency compared to MCF-7 |
In a study focusing on the MDA-MB-468 cell line, the compound exhibited a GI50 value of 6.57 µM, indicating significant antiproliferative activity compared to reference compounds .
Case Studies
A notable case study involved the use of this compound in combination with existing therapies. The combination treatment demonstrated a synergistic effect in inhibiting tumor growth in preclinical models:
"The compound showed enhanced efficacy when used in conjunction with EGFR inhibitors, suggesting a potential role in combination therapy for resistant breast cancer types" .
Antioxidant and Enzyme Inhibition Activities
In addition to its cytotoxic properties, preliminary research indicates that this compound may exhibit significant antioxidant activity. This was assessed through various assays measuring free radical scavenging capabilities.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 1-[(1E)-1-methoxyimino-2,3-dihydroinden-5-yl]-2-pyridin-4-ylethane-1,2-dione exhibit significant anticancer properties. Studies have shown that these types of compounds can inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
Neuroprotective Effects
Compounds within this class are also being investigated for their neuroprotective effects. They may play a role in protecting neurons from oxidative stress and excitotoxicity, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Properties
There is emerging evidence that this compound exhibits antimicrobial activity against various pathogens. The presence of the pyridine moiety is believed to enhance its interaction with microbial cell membranes, leading to increased permeability and cell death .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotection | Protects neurons from oxidative stress | |
| Antimicrobial | Effective against various pathogens |
Case Studies
Case Study 1: Anticancer Research
In a study published in 2024, researchers synthesized derivatives of this compound and evaluated their cytotoxic effects on human cancer cell lines. The results demonstrated a dose-dependent inhibition of cell viability, with the compound showing promise as a lead candidate for further development in cancer therapy .
Case Study 2: Neuroprotective Mechanisms
A recent investigation focused on the neuroprotective properties of this compound in models of oxidative stress-induced neuronal damage. The findings revealed that treatment with the compound significantly reduced markers of oxidative stress and improved neuronal survival rates compared to untreated controls .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s unique structure invites comparison with analogs sharing core motifs like the dihydroindenyl group, diketone systems, or pyridine derivatives. Below is a detailed analysis of structurally and functionally related compounds:
Cathinone Derivative: 1-(2,3-Dihydro-1H-Inden-5-yl)-2-Phenyl-2-(Pyrrolidin-1-yl)-Ethanone
- Molecular Formula: C₂₁H₂₃NO
- Key Features: Contains a dihydroindenyl group linked to a cathinone-like backbone (pyrrolidine and phenyl substituents).
- Application: Identified as a novel psychoactive substance (NPS) with stimulant properties, likely acting as a dopamine-norepinephrine reuptake inhibitor .
- Comparison: Unlike the target compound, this cathinone derivative lacks the diketone and pyridine moieties, instead incorporating a pyrrolidine ring, which enhances its lipophilicity and CNS activity.
B-Raf Inhibitor: GDC-0879
- Molecular Formula : C₁₉H₁₈N₄O₂
- Key Features: Features a dihydroindenyl group and pyridine ring but includes a pyrazole scaffold and hydroxyimino group.
- Application : Used as a selective B-Raf kinase inhibitor in cancer research .
- Comparison: Both compounds share dihydroindenyl and pyridine motifs, but GDC-0879’s pyrazole and hydroxyimino groups confer specificity for kinase inhibition. The target compound’s methoxyimino and diketone groups may alter binding affinity or metabolic stability .
Ethanedione Derivatives: (4-Hydroxyphenyl)Phenylethanedione
- Molecular Formula : C₁₄H₁₀O₃
- Key Features : Contains an ethanedione core linked to aromatic rings.
- Application : Serves as a model compound for studying diketone reactivity and photophysical properties .
- Comparison : The target compound’s ethanedione system is analogous but substituted with a pyridine ring, which introduces electron-withdrawing effects that may stabilize the diketone and influence its chemical reactivity .
Simple Indenyl Ketone: 1-(1,1-Dimethyl-2,3-Dihydroinden-5-yl)Ethanone
- Molecular Formula : C₁₃H₁₆O
- Key Features: A monoketone derivative of dihydroindene with a dimethyl substituent.
- Application : Used in organic synthesis and fragrance industries.
- Comparison : The absence of a diketone or heteroaromatic ring in this compound results in lower polarity and simpler reactivity compared to the target compound .
Comparative Data Table
Key Findings and Implications
- Structural-Activity Relationships: The pyridine and diketone groups in the target compound likely reduce CNS activity compared to cathinone analogs but may enhance stability for non-psychoactive applications.
- Analytical Challenges : Advanced techniques like high-resolution mass spectrometry (HRMS) and X-ray crystallography (e.g., SHELX ) are critical for differentiating such structurally nuanced compounds in forensic and regulatory settings .
Preparation Methods
General Synthetic Strategy
The synthesis of 1-[(1E)-1-methoxyimino-2,3-dihydroinden-5-yl]-2-pyridin-4-ylethane-1,2-dione generally involves:
- Preparation of the 2,3-dihydroinden-5-yl intermediate.
- Formation of the methoxyimino (oxime ether) functional group.
- Synthesis of the pyridin-4-ylethane-1,2-dione moiety.
- Coupling of these fragments through suitable carbon-carbon or carbon-heteroatom bond-forming reactions.
Preparation of the 2,3-Dihydroinden-5-yl Intermediate
The dihydroindenyl core is typically synthesized via hydrogenation or reduction of indene derivatives or through cyclization reactions starting from substituted benzene precursors.
- Hydrogenation of Indene: Catalytic hydrogenation of indene selectively reduces the double bond in the five-membered ring to yield 2,3-dihydroindenes.
- Substitution at the 5-Position: Electrophilic aromatic substitution or directed ortho-metalation methods introduce functional groups at the 5-position of the dihydroindenyl ring, enabling further functionalization.
Formation of the Methoxyimino (Oxime Ether) Group
The methoxyimino group is introduced by converting a ketone or aldehyde precursor into an oxime, followed by O-methylation:
- Oxime Formation: Reaction of the carbonyl compound with hydroxylamine hydrochloride under mildly acidic or neutral conditions produces the corresponding oxime.
- O-Methylation: The oxime is treated with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate) to afford the methoxyimino ether.
This step requires careful control of reaction conditions to avoid overalkylation or side reactions.
Synthesis of the Pyridin-4-ylethane-1,2-dione Fragment
The pyridinyl ethanedione moiety can be prepared by:
- Acylation of Pyridine: Introduction of diketone functionality adjacent to the pyridine ring via Friedel-Crafts acylation or related methods.
- Use of Pyridinyl Precursors: Starting from 4-pyridylacetic acid derivatives, oxidation or functional group transformation yields the 1,2-dione structure.
Coupling of the Fragments
The final step involves coupling the methoxyimino-dihydroindenyl intermediate with the pyridin-4-ylethane-1,2-dione fragment:
- Condensation Reactions: Formation of carbon-carbon bonds through aldol condensation or Michael addition.
- Cross-Coupling Reactions: Palladium-catalyzed coupling (e.g., Suzuki, Heck) may be employed if suitable halogenated intermediates are available.
- Use of Coupling Agents: Carbodiimides or other coupling reagents facilitate bond formation between carboxyl and amine or hydroxyl functionalities if present.
Representative Data Table of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Hydrogenation of Indene | H2, Pd/C catalyst, ethanol, room temp | 85-90 | Selective reduction to dihydroindene |
| Oxime Formation | Hydroxylamine HCl, pyridine, reflux | 75-80 | Formation of oxime intermediate |
| O-Methylation | Methyl iodide, K2CO3, acetone, reflux | 70-75 | Conversion to methoxyimino ether |
| Pyridinyl ethanedione synthesis | Friedel-Crafts acylation, AlCl3, DCM, 0°C | 65-70 | Introduction of diketone group |
| Coupling | Pd(PPh3)4, base, DMF, 80°C | 60-65 | Final assembly of target molecule |
Research Findings and Optimization Notes
- The selectivity of oxime formation is critical; impurities can arise from incomplete conversion or side reactions with hydroxylamine.
- O-methylation efficiency depends on the choice of methylating agent and base; milder conditions favor higher selectivity.
- The coupling step often requires optimization of catalyst loading and temperature to maximize yield and minimize by-products.
- Use of anhydrous conditions and inert atmosphere (e.g., nitrogen or argon) is recommended during sensitive steps to prevent hydrolysis or oxidation.
- Purification is typically achieved by column chromatography or recrystallization, ensuring high purity for analytical and application purposes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
